molecular formula C13H18O4 B12439552 Ethyl 4-ethoxy-3-methoxyphenylacetate CAS No. 81187-23-7

Ethyl 4-ethoxy-3-methoxyphenylacetate

Cat. No.: B12439552
CAS No.: 81187-23-7
M. Wt: 238.28 g/mol
InChI Key: DQCZXRSORTVWEK-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-3-methoxyphenylacetate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.27962 . It is known for its unique structure, which includes ethoxy and methoxy functional groups attached to a phenylacetate backbone. This compound is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxy-3-methoxyphenylacetate typically involves the esterification of 4-ethoxy-3-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-3-methoxyphenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 4-ethoxy-3-methoxyphenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-3-methoxyphenylacetate involves its interaction with specific molecular targets and pathways. The ethoxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, thereby modulating various biological processes .

Comparison with Similar Compounds

Ethyl 4-ethoxy-3-methoxyphenylacetate can be compared with similar compounds such as ethyl 4-methoxyphenylacetate and ethyl 4-ethoxyphenylacetate. These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications .

List of Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for further research in chemistry, biology, and medicine.

Properties

CAS No.

81187-23-7

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-(4-ethoxy-3-methoxyphenyl)acetate

InChI

InChI=1S/C13H18O4/c1-4-16-11-7-6-10(8-12(11)15-3)9-13(14)17-5-2/h6-8H,4-5,9H2,1-3H3

InChI Key

DQCZXRSORTVWEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)OCC)OC

Origin of Product

United States

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